

Chemical properties of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

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Compound of Interest

Compound Name: 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

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An In-depth Technical Guide to the Chemical Properties of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol**, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and fundamental principles of pyrazole chemistry to present a predictive overview of its synthesis, physicochemical characteristics, spectral properties, and potential biological significance. Detailed experimental protocols for its synthesis and characterization are provided to guide researchers in their investigation of this and similar compounds. The pyrazole nucleus is a well-established pharmacophore, and understanding the nuances of its derivatives is critical for the rational design of novel therapeutics.^{[1][2][3]}

Introduction: The Pyrazole Scaffold in Drug

Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3][4] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[5] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][6] The compound **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** incorporates three key structural motifs: the pyrazole core, a 2-chlorophenyl substituent, and an ethanol side chain. Each of these can significantly influence the molecule's overall chemical behavior and biological activity. This guide aims to provide a detailed technical overview for researchers and drug development professionals working with this class of compounds.

Synthesis and Structural Elucidation

The synthesis of **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** can be approached through established methods for constructing substituted pyrazoles, most notably through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][7]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound involves a multi-step process starting from 2'-chloroacetophenone. This method provides good control over the regiochemistry of the final product.

Experimental Protocol: Synthesis of **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol**

Step 1: Synthesis of 1-(2-Chlorophenyl)-3-dimethylamino-2-propen-1-one (Chalcone Intermediate)

- To a solution of 2'-chloroacetophenone (1.0 eq) in dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), add a catalytic amount of a suitable base (e.g., sodium methoxide).
- Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Cyclization to form the Pyrazole Ring

- Dissolve the enaminone intermediate (1.0 eq) in ethanol.
- Add hydrazine hydrate (1.1 eq) to the solution.
- Reflux the mixture for 6-8 hours. The reaction progress should be monitored by TLC.
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-(2-chlorophenyl)-1H-pyrazole.

Step 3: N-Alkylation with 2-Chloroethanol

- To a solution of 4-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
- Add 2-chloroethanol (1.2 eq) to the mixture.
- Stir the reaction at 60-80 °C for 12-24 hours, monitoring by TLC.
- Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to yield **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol**.

Structural Characterization

The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | Signals corresponding to the pyrazole ring protons, the aromatic protons of the chlorophenyl group (with characteristic splitting patterns), and the aliphatic protons of the ethanol side chain (typically two triplets for the -CH ₂ -CH ₂ - groups). The hydroxyl proton may appear as a broad singlet.[2] |
| ^{13}C NMR | Resonances for the carbon atoms of the pyrazole ring, the chlorophenyl ring, and the ethanol side chain. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyrazole and aromatic rings, and a C-Cl stretching band.[2][8] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values for **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** are not readily available, we can predict its properties based on its structure and data from similar compounds.

| Property | Predicted Value/Range | Significance in Drug Development |
|------------------|--|---|
| Molecular Weight | ~238.68 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | Likely a solid at room temperature.[2][9] | Affects solubility and formulation. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform.[8][9] The hydroxyl group may slightly enhance aqueous solubility compared to a simple alkyl chain. | Crucial for bioavailability and formulation. |
| LogP | 2.0 - 3.5 (Predicted) | A measure of lipophilicity, which affects membrane permeability and protein binding. |
| pKa | The pyrazole ring is weakly basic.[3] | Influences ionization state at physiological pH, which affects solubility and receptor binding. |

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

- Prepare a stock solution of the compound in a suitable solvent.
- Add a known amount of the stock solution to a mixture of n-octanol and water in a separatory funnel.
- Shake the funnel vigorously for a set period to allow for partitioning.
- Allow the layers to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.

- Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Reactivity and Stability

The reactivity of **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** is dictated by its functional groups: the pyrazole ring, the chlorophenyl group, and the primary alcohol.

- **Pyrazole Ring:** The pyrazole ring is aromatic and generally stable.[3] It can undergo electrophilic substitution, typically at the C4 position if unsubstituted, but in this case, the C4 position is already occupied. The nitrogen atoms can act as nucleophiles or be protonated.
- **Chlorophenyl Group:** The chlorine atom is a deactivating, ortho-para directing group for electrophilic aromatic substitution. However, harsh conditions would be required for further substitution on this ring.
- **Ethanol Side Chain:** The primary alcohol is a key site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to produce a variety of derivatives. These modifications can be used to modulate the compound's pharmacokinetic properties.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Potential Biological Activities and Applications

Given the prevalence of the pyrazole scaffold in pharmaceuticals, **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** is a candidate for various biological activities.

- **Anti-inflammatory and Analgesic:** Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
- **Antimicrobial:** The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal activity.[7]

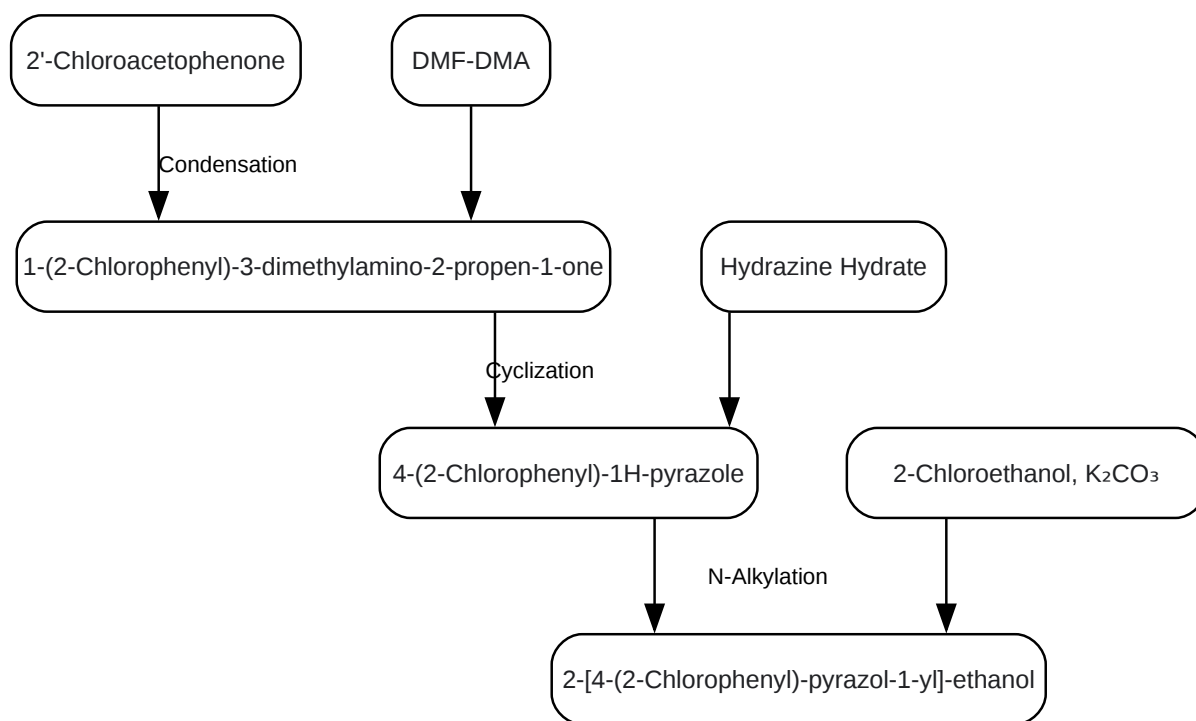
- Anticancer: Some pyrazole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways.[9]
- Enzyme Inhibition: The pyrazole moiety can act as a ligand for various enzymes, making it a valuable scaffold for designing enzyme inhibitors. For example, pyrazoles are known inhibitors of alcohol dehydrogenase.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.[9][11]
- Compound Treatment: Prepare serial dilutions of **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol** in the cell culture medium. Replace the old medium with the medium containing the test compound. Include vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[11]
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals in viable cells.[11]
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
- Data Analysis: Measure the absorbance of each well using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Concepts

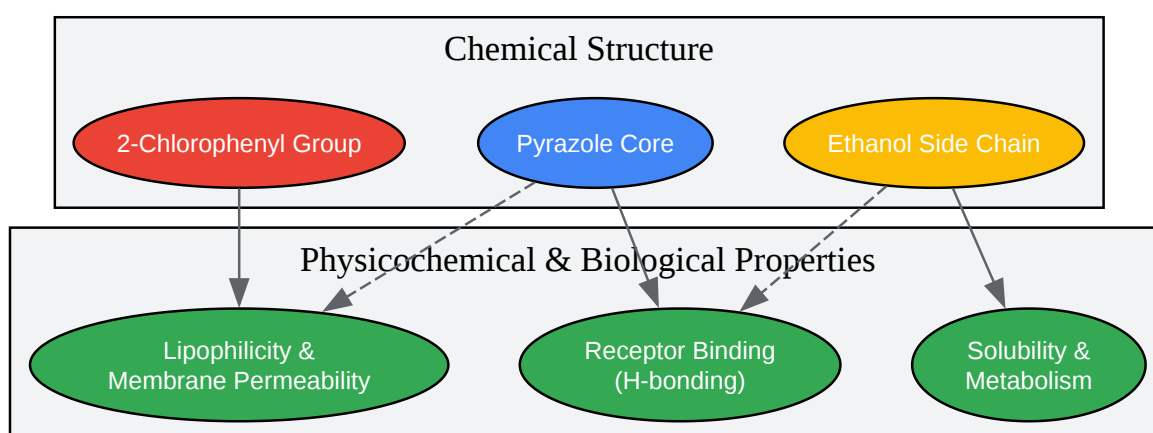
General Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol**.

Structure-Activity Relationship Logic



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Caption: Interplay of structural motifs and resulting properties.

Conclusion

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol represents a promising scaffold for further investigation in drug discovery. This guide has provided a predictive yet comprehensive overview of its chemical properties, synthesis, and potential biological relevance based on the well-established chemistry of pyrazole derivatives. The detailed experimental protocols offer a starting point for researchers to synthesize and characterize this compound, paving the way for the exploration of its therapeutic potential. Further studies are warranted to experimentally validate the predicted properties and to fully elucidate the biological activity profile of this and related molecules.

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